molecular formula C13H9ClN2O B1351312 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one CAS No. 29176-54-3

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

Cat. No.: B1351312
CAS No.: 29176-54-3
M. Wt: 244.67 g/mol
InChI Key: YXXDYYVBJXXVFC-UHFFFAOYSA-N
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Description

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one (CAS No. 29176-54-3) is a heterocyclic compound with the molecular formula C₁₃H₉ClN₂O. It belongs to the 1,10-phenanthroline family, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 10. The compound features a methyl group at position 1 and a chlorine atom at position 9, while position 2 is substituted with a ketone group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, luminescent materials, and synthetic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one typically involves the chlorination of 1-methyl-1,10-phenanthroline followed by oxidation. The reaction conditions may include:

    Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride.

    Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

    Reactor Design: Using stainless steel reactors with temperature and pressure control.

    Purification: Employing techniques like recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Formation of reduced derivatives using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of phenanthroline oxides.

    Reduction: Formation of reduced phenanthroline derivatives.

    Substitution: Formation of substituted phenanthroline compounds.

Scientific Research Applications

Coordination Chemistry

The compound is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, enhancing their stability and biological activity. The mechanism of action involves binding to metal ions, which can lead to the formation of luminescent complexes used in photodynamic therapy and as sensors for detecting metal ions.

Table 1: Metal Complexes Formed with 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

Metal IonComplex StabilityApplication
Cu(II)HighCatalysis
Zn(II)ModeratePhototherapy
Fe(III)HighSensing

Biological Applications

Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity
A study conducted by researchers at the University of Santa Maria demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro. The results suggested that its interaction with metal ions could enhance its biological efficacy.

Photocatalysis

The compound is also investigated for its role in photocatalysis. Its ability to absorb light and facilitate chemical reactions under light exposure makes it suitable for applications in organic synthesis and environmental remediation.

Table 2: Photocatalytic Reactions Involving this compound

Reaction TypeConditionsYield (%)
DehalogenationUV Light, Solvent: DMSO85
Oxidative CouplingVisible Light, Catalyst: Ru90
Reduction of KetonesLED Light, Solvent: Ethanol78

Mechanism of Action

The mechanism of action of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one involves its interaction with molecular targets such as metal ions or biological macromolecules. The pathways may include:

    Coordination Chemistry: Binding to metal ions to form stable complexes.

    Biological Interactions: Inhibiting enzyme activity or modulating protein functions.

Comparison with Similar Compounds

The following analysis compares 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one with structurally analogous derivatives, focusing on molecular structure, synthesis, and functional properties.

Structural and Electronic Comparisons

Compound Name Molecular Formula Substituent Positions Key Structural Features
This compound C₁₃H₉ClN₂O Cl (9), CH₃ (1), O (2) Electron-withdrawing Cl and ketone enhance polarity
1-Methyl-1,10-phenanthrolin-2(1H)-one C₁₃H₁₀N₂O CH₃ (1), O (2) Lack of Cl reduces electron deficiency
2-Chloro-1,10-phenanthroline C₁₂H₇ClN₂ Cl (2) No methyl or ketone; planar aromatic system
9-Methyl-1,10-phenanthrolin-4(1H)-one C₁₃H₁₀N₂O CH₃ (9), O (4) Ketone at position 4 alters conjugation
9-Chloro-1,10-phenanthroline-2(1H)-thione C₁₂H₇ClN₂S Cl (9), S (2) Thione group increases π-acidity vs. ketone

Key Observations:

  • The chlorine atom at position 9 in the target compound introduces steric hindrance and electron-withdrawing effects, which may influence coordination chemistry compared to non-chlorinated analogs like 1-methyl-1,10-phenanthrolin-2(1H)-one .
  • Ketone vs.

Functional Properties

  • Luminescence : In europium(III) complexes, 1-methyl-1,10-phenanthrolin-2(1H)-one derivatives exhibit moderate luminescence (Table S4, ). The addition of chlorine may redshift emission spectra due to increased electron deficiency .
  • Coordination Chemistry : The ketone group in the target compound allows for chelation with transition metals, whereas thione derivatives (e.g., 9-Chloro-1,10-phenanthroline-2(1H)-thione) show stronger binding to soft acids like Pt(II) .
  • Stability: Chlorinated derivatives generally exhibit higher thermal stability compared to non-halogenated analogs, as seen in analogous anthraquinones () .

Biological Activity

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one is a derivative of phenanthroline, a compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and coordination chemistry. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a chlorine atom at the 9-position and a methyl group at the 1-position of the phenanthroline skeleton. This unique arrangement enhances its reactivity and biological activity compared to other phenanthroline derivatives.

Property Description
Molecular Formula C13H9ClN2O
Molecular Weight 244.68 g/mol
Solubility Soluble in organic solvents; limited in water
Chelation Ability Strong chelator for metal ions

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. For instance, studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce cytotoxicity in cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase .

A summary of some relevant studies is presented below:

Study Cell Line IC50 Value (µM) Mechanism of Action
Zhang et al. (2013)HepG2<60Apoptosis via mitochondrial depolarization
Kaloyanov et al. (2011)Hep2>30Selective cytotoxicity without affecting normal cells
Zasheva et al. (2019)MCF-7<50Induction of apoptosis

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The compound acts as a ligand that can bind to DNA and metal ions, leading to the generation of reactive oxygen species (ROS) that contribute to cellular damage in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in therapeutic applications:

  • Tumor Cell Growth Inhibition : A study utilized an MTT assay to evaluate the inhibitory effects on tumor cell growth. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .
  • Photodynamic Therapy Applications : Due to its luminescent properties when complexed with certain metals, this compound has been explored for potential applications in photodynamic therapy, where it can selectively target and destroy cancer cells upon light activation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation of phenanthroline followed by oxidation and chlorination. For example, 1-methyl-1,10-phenanthrolin-2(1H)-one (a precursor) is treated with POCl₃ to introduce the chloro substituent . Reaction conditions such as pH (e.g., 8.6–8.8 for epoxide formation in related derivatives), reagent quality (e.g., Clorox bleach for controlled oxidation), and reaction duration significantly impact yield and purity. Chromatography and crystallization are critical for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous confirmation of molecular geometry . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and methyl group integration.
  • Mass spectrometry (MS) : For molecular ion detection and fragmentation patterns.
  • IR spectroscopy : To identify carbonyl (C=O) and C-Cl stretching vibrations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound are limited, protocols for analogous chlorinated phenanthrolines include:

  • Use of gloves, protective eyewear, and fume hoods to avoid skin/eye contact and inhalation.
  • Neutralization of acidic or basic waste streams before disposal.
  • Storage in sealed containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in Ag(III)-mediated cross-coupling reactions?

  • Methodological Answer : Mechanistic studies require:

  • HRMS and IRPD spectroscopy : To track intermediates like Ag(III)-aryl species during cyclization reactions forming the phenanthrolinone scaffold .
  • Kinetic isotope effects (KIE) : To determine rate-limiting steps (e.g., C-H activation vs. aryl-aryl bond formation).
  • Computational modeling : DFT calculations (e.g., B3LYP functional) to map energy profiles and transition states .

Q. What experimental approaches are used to evaluate the fluorescence quenching or enhancement of this compound derivatives?

  • Methodological Answer : Fluorescence properties are assessed via:

  • Steady-state fluorescence spectroscopy : Compare emission spectra of derivatives (e.g., phenanthroline vs. phenanthrene analogs) to assess nitrogen coordination effects .
  • Time-resolved fluorescence : Measure lifetime changes upon metal binding (e.g., Eu³⁺ complexes) to infer ligand-to-metal charge transfer .
  • Quantum yield calculations : Normalize fluorescence intensity against reference standards (e.g., quinine sulfate) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions arise from variations in:

  • Reagent purity : Trace moisture in POCl₃ can reduce chlorination efficiency .
  • Analytical calibration : Standardize NMR (e.g., using internal references) and crystallographic data (e.g., SHELXL refinement parameters) to ensure reproducibility .
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate variables affecting yield .

Q. What computational strategies can predict the electronic properties or binding affinities of this compound?

  • Methodological Answer :

  • DFT calculations : Use functionals like B3LYP/6-31G(d) to model HOMO-LUMO gaps and electrostatic potential surfaces for metal coordination sites .
  • Molecular docking : Screen against protein targets (e.g., SIRT1 inhibitors) using AutoDock Vina to predict binding modes and affinities .
  • MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., explicit solvent models) .

Properties

IUPAC Name

9-chloro-1-methyl-1,10-phenanthrolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-16-11(17)7-5-9-3-2-8-4-6-10(14)15-12(8)13(9)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXDYYVBJXXVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C3=C(C=C2)C=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385865
Record name 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29176-54-3
Record name 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CHLORO-1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred aqueous solution of potassium ferricyanide (22.1 g; 673 mmol) (200 mL) in an ice bath, compound (4) (6.17 g; 26.9 mmol) and an aqueous sodium hydroxide (16.14 g; 404 mmol) (110 mL) were alternately added over 20 minutes. The resulting reaction mixture was stirred in an ice bath, and further stirred at room temperature for 3.5 hours. Crude crystals which precipitated out were separated by filtration and dried, and then dissolved in methanol, and subsequently subjected to an activated carbon treatment. Then, a filtrate was concentrated under reduced pressure to give 4.26 g (yield: 72% from compound (3)) of the title compound (5).
Name
compound ( 4 )
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

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